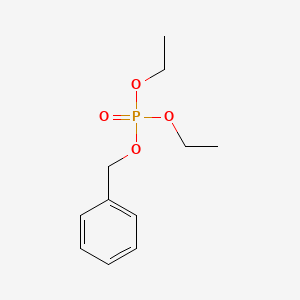

Benzyl diethyl phosphate

Description

Structure

3D Structure

Properties

CAS No. |

884-90-2 |

|---|---|

Molecular Formula |

C11H17O4P |

Molecular Weight |

244.22 g/mol |

IUPAC Name |

benzyl diethyl phosphate |

InChI |

InChI=1S/C11H17O4P/c1-3-13-16(12,14-4-2)15-10-11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3 |

InChI Key |

OBXSGRKNCOCTTM-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(OCC)OCC1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Benzyl Diethyl Phosphate

Direct Synthesis Protocols for Benzyl (B1604629) Diethyl Phosphate (B84403)

The preparation of Benzyl Diethyl Phosphate can be efficiently achieved through several direct synthetic methods. These protocols offer high yields and operational simplicity, making the compound readily accessible for further chemical applications.

One-Pot Solid-Liquid Phase Transfer Catalysis

A highly effective and environmentally conscious method for synthesizing Benzyl Diethyl Phosphate is through a one-pot solid-liquid phase transfer catalysis (PTC) system. researchgate.netresearchgate.net This approach offers mild reaction conditions, straightforward operation, and high product yields. nih.gov

The core of this synthetic strategy involves the nucleophilic substitution reaction between the sodium salt of diethyl phosphate and benzyl chloride. researchgate.netnih.gov The sodium salt of diethyl phosphate, often an industrial by-product, serves as a cost-effective starting material. nih.gov The reaction proceeds via a nucleophilic attack of the diethyl phosphate anion on the benzylic carbon of benzyl chloride, displacing the chloride ion to form Benzyl Diethyl Phosphate.

Reaction Scheme:

(C₂H₅O)₂POONa + C₆H₅CH₂Cl → (C₂H₅O)₂P(O)OCH₂C₆H₅ + NaCl

This reaction is facilitated by bringing the solid sodium salt into contact with the organic phase containing benzyl chloride, a process enabled by phase transfer catalysis. researchgate.netresearchgate.net

The efficiency of the solid-liquid phase transfer catalysis is significantly enhanced by the choice of an appropriate catalyst. Tetrabutylammonium (B224687) Bromide (TBAB) has been identified as a particularly effective catalyst for this transformation. nih.gov The role of TBAB is to facilitate the transfer of the diethyl phosphate anion from the solid phase to the organic phase, where it can react with benzyl chloride. nih.gov

The catalytic activity is influenced by the structure of the phase-transfer catalyst. Studies have shown that the catalytic efficiency follows the order: Tetrabutylammonium Bromide (TBAB) > Cetyltrimethylammonium Bromide (CTAB) > Benzyltriethylammonium Chloride (TEBA) > Polyethylene Glycol-400 (PEG-400). nih.gov The optimal amount of TBAB has been determined to be 6 mol% relative to the sodium salt of diethyl phosphate. nih.gov

| Catalyst | Conversion (%) |

|---|---|

| Tetrabutylammonium Bromide (TBAB) | 95.2 |

| Cetyltrimethylammonium Bromide (CTAB) | 89.5 |

| Benzyltriethylammonium Chloride (TEBA) | 82.1 |

| Polyethylene Glycol-400 (PEG-400) | 75.4 |

Data derived from studies on the optimization of catalytic systems for the synthesis of Benzyl Diethyl Phosphate. nih.gov

The choice of solvent system plays a crucial role in the efficacy of the solid-liquid phase transfer catalysis. A mixed solvent system of toluene (B28343) and water has been found to be optimal for this reaction. researchgate.netnih.gov Toluene serves as the organic phase, dissolving the benzyl chloride and the final product. The presence of a small amount of water is essential for the catalytic cycle to proceed efficiently. researchgate.netnih.gov

The reaction rate is significantly influenced by the volume of water added. It has been observed that the reaction hardly proceeds under anhydrous conditions. researchgate.net The optimal amount of water has been identified as 2 mL per 0.05 mol of the sodium salt of diethyl phosphate. nih.gov This controlled amount of water promotes the reaction rate while effectively inhibiting hydrolysis of the product. researchgate.net The reaction is typically carried out at the reflux temperature of the toluene-water mixture to achieve the best results. nih.gov

Phosphorylation of Benzyl Alcohols with Diethyl Chlorophosphate

An alternative and widely used method for the synthesis of Benzyl Diethyl Phosphate and its substituted derivatives is the phosphorylation of the corresponding benzyl alcohols with diethyl chlorophosphate. nih.gov This reaction is a direct method for forming the phosphate ester bond.

The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid that is formed as a byproduct. nih.gov More recent methodologies have explored amine-free conditions, utilizing catalysts like 4-methylpyridine (B42270) N-oxide in the presence of molecular sieves to achieve high yields under mild conditions. frontiersin.org This approach is particularly advantageous for substrates that are sensitive to acid or base. frontiersin.org

Reaction Scheme:

C₆H₅CH₂OH + (C₂H₅O)₂P(O)Cl → (C₂H₅O)₂P(O)OCH₂C₆H₅ + HCl

This method provides a versatile route to a variety of substituted benzyl diethyl phosphates, although yields can sometimes be lower compared to the phase transfer catalysis method. nih.gov

Reactivity and Strategic Applications of Benzyl Diethyl Phosphate

Benzyl Diethyl Phosphate is not only a stable compound but also a reactive intermediate with significant applications in organic synthesis. Its reactivity is primarily centered on the benzylic carbon-oxygen bond, where the diethyl phosphate group can function as an effective leaving group in nucleophilic substitution and cross-coupling reactions.

The diethyl phosphate moiety is a good leaving group, which allows for the facile displacement by various nucleophiles. This reactivity has been harnessed in palladium- and nickel-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds.

In palladium-catalyzed reactions, Benzyl Diethyl Phosphate can be coupled with arylboronic acids (Suzuki-Miyaura coupling) to form diarylmethanes. st-andrews.ac.uk These reactions often proceed under mild conditions and tolerate a wide range of functional groups. The lability of the phosphate leaving group is a key factor in the success of these transformations. frontiersin.org

Nickel-catalyzed cross-coupling reactions have also emerged as a powerful tool for the functionalization of Benzyl Diethyl Phosphate. These reactions can couple Benzyl Diethyl Phosphate with Grignard reagents (Kumada coupling) and other organometallic nucleophiles. researchgate.netnih.govorganic-chemistry.org The use of nickel catalysts offers a cost-effective alternative to palladium and can exhibit unique reactivity patterns. nih.govrsc.org

Cross-Coupling Reactivity of Substituted Benzyl Diethyl Phosphates

The cross-coupling reaction of benzyl diethyl phosphate with arylboronic acids is not extensively documented in the reviewed scientific literature.

A noteworthy application of benzylic phosphates is their participation in copper-catalyzed cross-coupling reactions with arylmagnesium reagents to form functionalized diarylmethanes. organic-chemistry.orgacs.org Research by Knochel and co-workers has demonstrated that a catalytic system composed of copper chloride, triethyl phosphite (B83602), and tetrabutylammonium iodide efficiently facilitates this transformation. organic-chemistry.org This method is effective for a range of arylmagnesium halides, including both electron-rich and electron-poor variants, and accommodates various functional groups. organic-chemistry.orgacs.org

The reaction proceeds rapidly, often reaching full conversion within an hour at 60°C. organic-chemistry.org This copper-catalyzed approach provides a cost-effective alternative to palladium-catalyzed methods for creating C(sp²)-C(sp³) bonds and has been successfully applied to the synthesis of biologically important molecules, such as the antibiotic Trimethoprim. organic-chemistry.orgacs.org The versatility of the reaction is further highlighted by its use in coupling heterocyclic magnesium reagents with benzylic phosphates, enabling the linkage of two different heterocyclic systems. acs.org

Table 1: Copper-Catalyzed Cross-Coupling of Arylmagnesium Reagents with Benzylic Phosphates acs.org Reaction conditions: Arylmagnesium reagent, benzylic phosphate, catalytic CuCl, P(OEt)₃, and NBu₄I in THF at 60°C for 1 hour.

| Arylmagnesium Reagent (ArMgX) | Benzylic Phosphate | Product | Yield (%) |

| 4-MeOC₆H₄MgBr | 4-NCC₆H₄CH₂OP(O)(OEt)₂ | 4-MeOC₆H₄CH₂C₆H₄-4-CN | 94% |

| 4-EtO₂CC₆H₄MgBr | 4-NCC₆H₄CH₂OP(O)(OEt)₂ | 4-EtO₂CC₆H₄CH₂C₆H₄-4-CN | 89% |

| 2-ThienylMgBr | 4-NCC₆H₄CH₂OP(O)(OEt)₂ | 2-ThienylCH₂C₆H₄-4-CN | 85% |

| 4-EtO₂CC₆H₄MgBr | 3-PyridylCH₂OP(O)(OEt)₂ | 4-EtO₂CC₆H₄CH₂-3-Pyridyl | 82% |

| 5-Cl-2-MeOC₆H₃MgBr | 4-FC₆H₄CH₂OP(O)(OEt)₂ | 5-Cl-2-MeOC₆H₃CH₂C₆H₄-4-F | 93% |

Role as a Benzylation Reagent in Catalytic Asymmetric Synthesis

Benzyl diethyl phosphate serves as a key reactant in the palladium-catalyzed asymmetric phosphination of secondary phosphine (B1218219) oxides (SPOs). researchgate.net This reaction is a significant method for synthesizing P-chiral organophosphorus compounds, which are valuable as chiral ligands in various asymmetric transformations. researchgate.net In this context, benzyl diethyl phosphate acts not as a traditional benzylation agent for forming carbon-carbon bonds, but as an electrophile that enables the enantioselective formation of a carbon-phosphorus bond at a stereogenic phosphorus center. researchgate.net The reaction, catalyzed by a chiral palladium complex, proceeds with high enantioselectivity, affording optically active tertiary phosphine oxides. organic-chemistry.org

Mechanistic Investigations of Benzyl Diethyl Phosphate Formation and Reactivity

Detailed Nucleophilic Substitution Mechanisms in Phosphate Synthesis

The synthesis of benzyl diethyl phosphate and related benzyl phosphonates often proceeds via a nucleophilic substitution pathway. A common and efficient method involves the reaction of a benzyl halide with a dialkyl phosphite. frontiersin.orgnih.gov Mechanistic studies suggest a two-step process, particularly when starting with less reactive benzyl chlorides or bromides. frontiersin.orgnih.gov

Photocleavage Mechanisms of Caged Benzyl Phosphate Derivatives

Benzyl phosphate derivatives, particularly those bearing a 2-nitrobenzyl group, are widely used as "caged" compounds. In this application, the phosphate is rendered biologically inactive by the attached photolabile protecting group (PPG) and can be released with spatial and temporal precision upon irradiation with light. wikipedia.orgpnas.org

The photocleavage mechanism of 2-nitrobenzyl-caged phosphates is a well-studied Norrish Type II reaction. wikipedia.org The process is initiated by UV light absorption (typically ~340-365 nm), which excites the nitro group. wikipedia.orgpnas.org This leads to an intramolecular hydrogen abstraction from the benzylic carbon by one of the oxygen atoms of the excited nitro group. wikipedia.orgnih.gov This step forms a transient diradical which rapidly rearranges into an aci-nitro intermediate. wikipedia.orgacs.org The aci-nitro species is unstable and subsequently undergoes a complex rearrangement, ultimately leading to the cleavage of the benzylic carbon-oxygen bond. wikipedia.orgacs.org This final step releases the free phosphate and a 2-nitrosobenzaldehyde or related byproduct. wikipedia.org The entire process can be very rapid, allowing for the controlled release of biologically active phosphates in cellular systems. uni-muenchen.de

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopic Methods

Vibrational spectroscopy is instrumental in identifying the characteristic functional groups present in a molecule through their unique vibrational frequencies.

Infrared (IR) spectroscopy of benzyl (B1604629) diethyl phosphate (B84403) reveals distinct absorption bands corresponding to the vibrations of its specific chemical bonds. The spectrum is characterized by strong absorptions indicating the presence of the phosphoryl group (P=O), P-O-C linkages, and the aromatic benzyl moiety. The NIST Chemistry WebBook provides reference spectra for this compound, confirming these characteristic peaks. nist.gov

Key vibrational frequencies observed in the IR spectrum of benzyl diethyl phosphate are detailed below.

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| ~1250 - 1270 | P=O stretch | Phosphoryl group |

| ~1020 - 1050 | P-O-C (Aliphatic) stretch | Diethyl phosphate |

| ~950 - 1000 | O-C-C stretch | Ethyl groups |

| ~3030 - 3090 | C-H (sp²) stretch | Aromatic ring |

| ~2850 - 2980 | C-H (sp³) stretch | Methylene (B1212753) & Methyl grps |

| ~1450 - 1600 | C=C stretch in-ring | Aromatic ring |

| ~690 - 770 | C-H out-of-plane bend | Benzyl group |

Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of a molecule by mapping the chemical environments of its hydrogen nuclei.

The ¹H NMR spectrum of benzyl diethyl phosphate provides a clear map of the proton environments within the molecule. chemicalbook.com The spectrum for a related compound, diethyl (2-(4-phenyl-1H-1,2,3-triazol-1-yl)benzyl) phosphate, shows characteristic signals for the ethyl and benzyl groups, which can be used as a reference for interpreting the spectrum of the parent compound. mdpi.com For instance, the methylene protons of the benzyl group appear as a doublet due to coupling with the phosphorus atom. The ethoxy protons show a triplet for the methyl groups and a multiplet for the methylene groups, resulting from coupling with each other and with the phosphorus atom.

The typical chemical shifts and coupling constants for benzyl diethyl phosphate are summarized in the following table. mdpi.comnih.gov

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~1.25 | Triplet | J(H-H) ≈ 7.1 Hz | Methyl protons (-O-CH₂-CH₃ ) of ethyl grps |

| ~4.05 | Multiplet | - | Methylene protons (-O-CH₂ -CH₃) of ethyl grps |

| ~5.08 | Doublet | J(H-P) ≈ 16.5 Hz | Methylene protons of benzyl group (CH₂ -Ph) |

| ~7.30 - 7.50 | Multiplet | - | Aromatic protons of the phenyl ring |

Mass Spectrometry for Molecular Confirmation

Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound and to gain structural information through analysis of its fragmentation patterns.

In GC/MS analysis, the compound is first separated from any impurities by gas chromatography and then ionized and fragmented in the mass spectrometer. The mass spectrum of diethyl benzylphosphonate (an isomer of benzyl diethyl phosphate) shows a characteristic fragmentation pattern that can be used for its identification. nih.gov The molecular ion peak [M]⁺ confirms the molecular weight of the compound. Key fragments observed in the mass spectrum include the tropylium (B1234903) ion (m/z 91), which is characteristic of benzyl-containing compounds, and other fragments resulting from the loss of ethoxy groups. nih.gov

Commonly observed fragments in the mass spectrum are listed below. nih.gov

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion |

| 228 | [M]⁺ (Molecular Ion) |

| 118 | [M - C₆H₅CH₂ - H]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 65 | [C₅H₅]⁺ (Cyclopentadienyl cation) |

Chromatographic Techniques for Reaction Monitoring

Chromatographic methods are essential for monitoring the progress of chemical reactions, allowing for the optimization of reaction conditions and the determination of reaction completion. The synthesis of benzyl phosphonates from benzyl halides and diethyl phosphite (B83602) can be effectively monitored using Thin-Layer Chromatography (TLC). nih.govfrontiersin.org By spotting the reaction mixture on a TLC plate and eluting with an appropriate solvent system (e.g., petroleum ether/ethyl acetate), the disappearance of starting materials and the appearance of the product spot can be visualized, often under UV light. nih.govfrontiersin.orgmdpi.com For more detailed analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to track the formation of the product and any intermediates or byproducts in real-time. mdpi.comresearchgate.net

Thin Layer Chromatography (TLC) in Synthetic Pathway Progress Assessment

Thin Layer Chromatography (TLC) is a fundamental analytical technique employed to monitor the progress of the synthesis of Benzyl diethyl phosphate. This method allows for the rapid, qualitative assessment of a reaction mixture by separating its components based on polarity. libretexts.orglibretexts.org By observing the disappearance of starting materials and the appearance of the product spot, the progression of the synthesis can be effectively tracked. libretexts.org

In a typical synthesis of benzyl phosphonates, such as the reaction between a benzyl halide and diethyl phosphite, TLC is used to determine the point of reaction completion. frontiersin.orgnih.gov Aliquots are taken from the reaction mixture at various time intervals, spotted onto a TLC plate, and eluted with an appropriate solvent system. libretexts.org

The separation principle relies on the differential partitioning of the reactants and products between the stationary phase (typically silica (B1680970) gel or alumina) and the mobile phase (an eluent). youtube.comutoronto.ca Benzyl diethyl phosphate, being a product of the reaction, will exhibit a different retention factor (Rf) compared to the initial reactants like benzyl chloride or diethyl phosphite. frontiersin.orgchemistryhall.com The Rf value is a ratio of the distance traveled by the compound to the distance traveled by the solvent front. libretexts.org Generally, less polar compounds travel further up the plate, resulting in a higher Rf value, while more polar compounds have a stronger interaction with the stationary phase and thus have lower Rf values. utoronto.caorgchemboulder.com

Monitoring Reaction Progression:

To monitor the reaction, three lanes are typically spotted on a TLC plate: one for the starting material (e.g., benzyl halide), one for the reaction mixture, and a "co-spot" lane containing both the starting material and the reaction mixture. libretexts.org As the reaction proceeds, the spot corresponding to the starting material in the reaction mixture lane will diminish in intensity, while a new spot, corresponding to the Benzyl diethyl phosphate product, will appear and intensify. libretexts.org The reaction is generally considered complete when the starting material spot is no longer visible in the reaction mixture lane. libretexts.org

Stationary and Mobile Phases:

For organophosphate esters like Benzyl diethyl phosphate, silica gel is a commonly used stationary phase due to its polar nature. youtube.comresearchgate.net The choice of the mobile phase, or eluent, is critical for achieving good separation. A mixture of a nonpolar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or diethyl ether) is often employed. frontiersin.orgorgchemboulder.com The polarity of the eluent can be fine-tuned by adjusting the ratio of these solvents to achieve optimal separation and Rf values, which are ideally between 0.2 and 0.8. chemistryhall.com For instance, a common mobile phase for related compounds is a mixture of petroleum ether and ethyl acetate. frontiersin.org

Visualization Techniques:

Since Benzyl diethyl phosphate is not colored, various visualization methods are required to see the separated spots on the TLC plate. silicycle.com

UV Light: If the TLC plate contains a fluorescent indicator (e.g., F254), compounds that absorb UV light, such as those containing aromatic rings like Benzyl diethyl phosphate, will appear as dark spots under a UV lamp (254 nm). researchgate.netlibretexts.orgrsc.org This is a non-destructive method. silicycle.com

Iodine Chamber: Exposing the plate to iodine vapor in a closed chamber can make spots visible, often as yellow-brown areas. libretexts.org This method is semi-destructive as the spots may fade over time. libretexts.org

Chemical Stains: Destructive methods involve spraying or dipping the plate in a chemical reagent that reacts with the compounds to produce colored spots, often after heating. libretexts.orglibretexts.org For organophosphates, specific stains can be used:

Molybdenum Blue Reagent: A solution of ammonium (B1175870) molybdate (B1676688) can be used to detect phosphates, which appear as yellow-green or blue spots. epfl.ch

Potassium Permanganate: This stain is effective for compounds that can be oxidized. libretexts.org

p-Anisaldehyde or Vanillin Stains: These are general-purpose stains that can visualize a variety of functional groups. libretexts.org

The following table summarizes typical TLC conditions used for assessing the synthesis of compounds structurally related to Benzyl diethyl phosphate.

| Parameter | Description | Common Examples/Reagents | Purpose/Notes |

|---|---|---|---|

| Stationary Phase | The solid adsorbent coated on the TLC plate. | Silica Gel (SiO2) PolyGram SIL G/UV254 | A polar adsorbent that interacts with polar compounds, slowing their movement. youtube.comrsc.org |

| Mobile Phase (Eluent) | The solvent or solvent mixture that moves up the plate. | Petroleum Ether / Ethyl Acetate (e.g., 10% mixture) frontiersin.org, Hexanes / Ethyl Acetate nih.gov | Separates compounds based on polarity. The ratio is adjusted for optimal Rf values. orgchemboulder.com |

| Visualization Method | Technique to make colorless spots visible. | UV Light (254 nm) rsc.org, Iodine Vapor libretexts.org, Molybdenum Blue Reagent epfl.ch, Potassium Permanganate Stain libretexts.org | UV light is non-destructive for aromatic compounds. libretexts.org Chemical stains are destructive but offer high sensitivity. |

| Retention Factor (Rf) | Ratio of distances traveled by the spot and the solvent front. | Varies with exact eluent composition. | Used to identify the disappearance of reactants and the appearance of the product. libretexts.org An ideal Rf is between 0.2 and 0.8. chemistryhall.com |

Theoretical and Computational Chemistry Applied to Phosphate Esters

Computational Investigations of Phosphate (B84403) Reaction Mechanisms

Computational studies have been instrumental in understanding the hydrolysis and other nucleophilic substitution reactions of phosphate triesters, a class to which benzyl (B1604629) diethyl phosphate belongs. The reaction mechanisms for these compounds are generally understood to exist on a spectrum between fully associative and fully dissociative pathways. acs.org

For phosphate triesters, nucleophilic substitution reactions are typically associative or concerted in nature, proceeding through a pentacoordinated intermediate or transition state. acs.org The specific pathway is highly dependent on the nature of the substituent groups attached to the phosphorus atom. Key factors influencing the mechanism include the stability of the leaving group and the electronic properties of the non-leaving, or "spectator," groups. nih.govacs.org

Theoretical studies on the alkaline hydrolysis of various dimethyl phosphate triesters have shown that the mechanism is dictated by the pKa of the leaving group. researchgate.net

Stepwise Mechanism: For esters with poor leaving groups (pKa > 8), the reaction tends to proceed via a stepwise associative mechanism (AN + DN). This pathway involves the formation of a distinct, relatively stable pentacovalent phosphorane intermediate. researchgate.netnih.gov

Concerted Mechanism: For esters with good leaving groups, the reaction is more likely to follow a concerted (ANDN) pathway, where the bond to the nucleophile forms concurrently with the breaking of the bond to the leaving group, passing through a single transition state rather than a stable intermediate. researchgate.net

The spontaneous or neutral hydrolysis of phosphate triesters has also been examined theoretically. For paraoxon (B1678428) (diethyl 4-nitrophenyl phosphate), a compound structurally related to benzyl diethyl phosphate, computational studies at the DFT and MP2 levels of theory predict a two-step (AN + DN) mechanism. nih.gov This reaction involves the formation of a pentacoordinate phosphorane intermediate, with the rate-determining step being the initial attack of a water molecule. nih.govnih.gov These calculations highlight the essential role of explicit solvent molecules, which facilitate the necessary proton transfers to stabilize the transition states and intermediates. nih.govnih.gov

| Reaction Type | Leaving Group Characteristic | Predominant Mechanism | Key Feature |

| Alkaline Hydrolysis | Poor (pKa > 8) | Stepwise (AN + DN) | Formation of a pentacovalent intermediate |

| Alkaline Hydrolysis | Good (pKa < 8) | Concerted (ANDN) | Single transition state |

| Neutral Hydrolysis | Good (e.g., nitrophenolate) | Stepwise (AN + DN) | Pentacoordinate intermediate formation |

Application of Quantum Chemical Calculations to Phosphate Ester Systems

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), have become a standard method for investigating the reactivity and electronic structure of phosphate ester systems. These calculations provide detailed energetic and geometric information about reactants, transition states, intermediates, and products.

A variety of DFT functionals and basis sets are employed to achieve a balance between computational cost and accuracy. For instance, hybrid density functional methods like B3LYP and M06, paired with basis sets such as 6-31+G(d) or 6-311++G(d,p), have been successfully used to study the hydrolysis of phosphate triesters. nih.gov Theoretical investigations of paraoxon hydrolysis have utilized MP2/6-311++G(2d,2p)//B3LYP/6-31+G(d) level of theory to calculate activation and reaction free energies. nih.gov

These computational approaches allow for the precise characterization of transition state geometries. In the calculated mechanism for the spontaneous hydrolysis of triaryl and dialkyl aryl phosphate triesters, the rate-determining transition state involves a six-membered cyclic structure where two water molecules assist in proton transfer, facilitating the nucleophilic attack of a third water molecule on the phosphorus center. nih.gov

Advanced Research on Benzyl Phosphate Derivatives

Design and Synthesis of Photoremovable Protecting Groups (Caged Phosphates)

Photoremovable protecting groups (PPGs), also known as "caged" compounds, are moieties that can be cleaved from a substrate molecule upon irradiation with light. beilstein-journals.orgmtak.hu This technology provides powerful spatial and temporal control over the release of biologically active molecules like phosphates, making it an invaluable tool in chemistry and biology. mtak.huacs.org The core principle involves attaching a light-sensitive chromophore to the molecule of interest, rendering it inactive until a pulse of light restores its function. beilstein-journals.org

Benzyl (B1604629) phosphate (B84403) derivatives, particularly those containing a nitro group in the ortho position (e.g., 2-nitrobenzyl), are among the most widely used scaffolds for caging phosphates. wiley-vch.denih.gov The design of these PPGs focuses on several key properties:

Photochemical Efficiency : A high quantum yield is desirable for efficient release of the caged molecule with minimal light exposure.

Wavelength Sensitivity : The PPG should absorb light in a region that minimizes damage to biological samples, typically in the near-UV or visible spectrum. beilstein-journals.org

Release Kinetics : The rate of substrate release after photolysis should be appropriate for the biological process being studied.

Stability and Byproducts : The caged compound must be stable in the dark under physiological conditions, and the photolysis byproducts should be non-toxic and non-interfering. acs.org

The synthesis of caged phosphates often involves the phosphorylation of an alcohol that incorporates the photolabile group. wiley-vch.de For instance, a common strategy is the esterification of a phosphate-containing molecule with a substituted benzyl alcohol. A more direct method involves using phosphoramidite (B1245037) reagents that already contain the nitrobenzyl cage, allowing for the introduction of the caged phosphate group in a single synthetic step. wiley-vch.de

An example of synthesis involves creating diethyl 2-(8-(benzyloxy)quinolin-5-yl)-2-oxoethyl phosphate. The process begins with the acylation of 8-hydroxyquinoline, followed by the protection of the hydroxyl group as a benzyl ether. Subsequent steps involve ketal protection, deprotection to form an α-hydroxy ketone, and finally, esterification with diethyl phosphoryl chloride to yield the caged phosphate compound. beilstein-journals.org

The table below summarizes some common photoremovable protecting groups used for caging phosphates, including benzyl derivatives.

| Protecting Group | Abbreviation | Typical Absorption Max (nm) | Key Features |

| 2-Nitrobenzyl | NB | ~260-350 | The foundational PPG; release can be slow. wiley-vch.de |

| 1-(2-Nitrophenyl)ethyl | NPE | ~260-350 | Often provides faster release and higher yields than NB. wiley-vch.de |

| 4,5-Dimethoxy-2-nitrobenzyl | DMNB | ~350-380 | Red-shifted absorption, suitable for biological applications. wiley-vch.de |

| 7-(Diethylamino)coumarin-4-yl]methyl | DEACM | ~400-450 | High two-photon sensitivity, suitable for in vivo applications. nih.govnih.gov |

Modifications to the basic benzyl structure, such as adding substituents to the aromatic ring or extending the conjugated system, have been explored to fine-tune the photophysical properties and improve their performance for specific applications. beilstein-journals.org

Research into Applications of Benzyl Phosphate Derivatives in Bioorganic Chemistry

Benzyl phosphate and its derivatives, particularly benzyl phosphonates, are of significant interest in bioorganic chemistry due to their ability to act as stable mimics of natural phosphate esters. nih.govnih.gov Organophosphonates, where a C-P bond replaces the more labile O-P bond of a phosphate ester, possess enhanced metabolic stability and can modulate membrane transport properties. nih.govnih.gov

One major area of research is the development of enzyme inhibitors. Because they can mimic the transition states of phosphoryl transfer reactions or act as isosteres of natural substrates, benzyl phosphate derivatives have been successfully designed as potent and selective inhibitors for various enzymes.

Protein Tyrosine Phosphatase (PTP) Inhibitors : α,α-Difluoro-benzyl phosphonates are widely used as phosphotyrosine mimetics. nih.gov They are effective inhibitors of protein tyrosine phosphatases like PTP1B, an important target in metabolic diseases. By replacing oxygen atoms with fluorine on the phosphorus atom, researchers have created mono-P-fluorophosphonates that are stable under physiological conditions and act as reversible PTP1B inhibitors. nih.gov

Factor XIa (FXIa) Inhibitors : A benzyl tetra-phosphonate derivative has been identified as a potent and selective allosteric inhibitor of human Factor XIa, a key enzyme in the blood coagulation cascade. nih.gov This discovery presents a novel approach for developing anticoagulants with potentially lower bleeding risks. The inhibitor showed an IC50 value of approximately 7.4 μM and was significantly more selective for FXIa over other related proteases like thrombin and factor Xa. nih.gov

Another significant application is in synthetic organic chemistry to facilitate the construction of complex biomolecules. Ring-opening metathesis polymerization (ROMP) has been used to create oligomeric benzyl phosphates (OBPn). These polymer-supported reagents serve as soluble, stable, and efficient benzylating agents for a variety of nucleophiles, including amines and alcohols. This methodology streamlines synthetic protocols, which is particularly valuable in the creation of libraries of compounds for high-throughput screening in drug discovery. nih.gov

The table below highlights several benzyl phosphate and phosphonate (B1237965) derivatives and their applications in bioorganic chemistry.

| Derivative Type | Specific Example | Application | Reference |

| Benzyl Mono-P-Fluorophosphonate | Not specified | Phosphotyrosine mimetic, PTP1B inhibitor | nih.gov |

| Benzyl Tetra-phosphonate | Not specified | Allosteric inhibitor of human Factor XIa | nih.gov |

| Oligomeric Benzyl Phosphates | OBPn | Soluble benzylating reagents for organic synthesis | nih.gov |

| Substituted Benzylphosphonate Diethyl Esters | Various | Synthesis of antimicrobial agents | nih.gov |

These examples underscore the versatility of benzyl phosphate derivatives as tools for studying biological processes and as foundational structures for the development of new therapeutic agents. rsc.org

Q & A

Q. What are the standard synthetic routes for benzyl diethyl phosphate, and how can its purity be validated?

Benzyl diethyl phosphate is typically synthesized via nucleophilic substitution or esterification reactions. For example, diethyl phosphate groups can be introduced to benzyl derivatives using alcohol-phosphorylation agents like phosphorus oxychloride or diethyl chlorophosphate. Post-synthesis, purity and structural integrity are confirmed via FT-IR spectroscopy (to identify functional groups like P=O at ~1250 cm⁻¹ and P-O-C at ~1050 cm⁻¹) and ¹H/³¹P NMR (to verify ester linkages and substituent environments). For instance, in castor oil-based plasticizers, NMR peaks at 4.0–4.2 ppm correlate to -(CH₂)- groups in diethyl phosphate moieties .

Q. How is benzyl diethyl phosphate characterized for thermal stability in polymer applications?

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are critical. In flame-retardant PVC studies, TGA reveals decomposition onset temperatures (~250°C for diethyl phosphate-containing plasticizers), while DSC measures glass transition temperatures (Tg) to assess flexibility. For example, castor oil-based plasticizers with diethyl phosphate groups showed a 15% reduction in peak heat release rate (pHRR) compared to commercial alternatives .

Advanced Research Questions

Q. What methodologies optimize the antimicrobial activity of benzyl diethyl phosphate derivatives?

Structure-activity relationship (SAR) studies guide optimization. Substituents on the benzyl ring (e.g., electron-withdrawing groups like -F or -Cl) enhance bioavailability and membrane penetration. In diethyl benzylphosphonates, 3,5-difluoro substitution improved activity against E. coli (MIC = 8 µg/mL) by disrupting lipopolysaccharide (LPS) assembly. Biological assays should include minimum inhibitory concentration (MIC) tests and membrane permeability assays (e.g., propidium iodide uptake) to validate mechanisms .

Q. How do catalytic systems incorporating benzyl diethyl phosphate derivatives enhance reaction efficiency?

Hybrid catalysts, such as ammonium cerium phosphate with diethyl phosphate ligands, improve esterification kinetics. For benzyl acetate synthesis, a uniform experimental design (varying molar ratios of acid/alcohol, catalyst loading, and reaction time) combined with response surface methodology (RSM) identified optimal conditions (e.g., 2.5 mol% catalyst, 4:1 acid/alcohol ratio, 6-hour reaction) achieving >90% yield. Kinetic studies further revealed second-order dependence on acetic acid concentration .

Q. What analytical techniques quantify trace benzyl diethyl phosphate metabolites in biological samples?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for sensitivity (detection limits < 0.1 ng/mL). For urinary metabolites (e.g., diethyl phosphate from Chlorpyrifos degradation), solid-phase extraction (SPE) with C18 columns precedes LC separation using a hydrophilic interaction column (HILIC). Internal standards (e.g., deuterated DEP) ensure accuracy. Method validation requires assessing recovery rates (85–110%) and matrix effects .

Methodological Challenges and Solutions

Q. How can researchers address discrepancies in flame-retardant performance data across studies?

Inconsistent results often arise from variable polymer matrices or additive dispersion. Standardize testing protocols (e.g., cone calorimetry at 35 kW/m² heat flux) and characterize material homogeneity via scanning electron microscopy (SEM) . For PVC blends, flame retardancy correlates with diethyl phosphate content (optimal 15–20 wt%), but excessive loading (>25 wt%) reduces tensile strength due to plasticizer migration .

Q. What strategies resolve conflicting bioactivity data in antimicrobial studies?

Contradictions may stem from strain-specific resistance or assay conditions. Use isogenic bacterial strains (e.g., E. coli K12 vs. R2-R4 with truncated LPS) to isolate substituent effects. For in vitro assays, standardize inoculum density (1×10⁶ CFU/mL) and include efflux pump inhibitors (e.g., phenylalanine-arginine β-naphthylamide) to mitigate false negatives .

Emerging Research Directions

Q. Can computational modeling predict the environmental persistence of benzyl diethyl phosphate derivatives?

Quantitative structure-activity relationship (QSAR) models using descriptors like logP (lipophilicity) and molecular polarizability estimate biodegradation rates. For diethyl phosphate esters, higher logP (>3) correlates with bioaccumulation potential. Molecular dynamics simulations further predict hydrolysis rates in aquatic environments (e.g., half-life = 120 days at pH 7) .

Q. How do diethyl phosphate groups influence the mechanochemical properties of hybrid materials?

In polymer composites, phosphate esters act as interfacial modifiers. Dynamic mechanical analysis (DMA) reveals enhanced storage modulus (E' > 1.5 GPa) due to hydrogen bonding between phosphate groups and polymer chains. Atomic force microscopy (AFM) phase imaging can map phosphate distribution at nanoscale resolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.